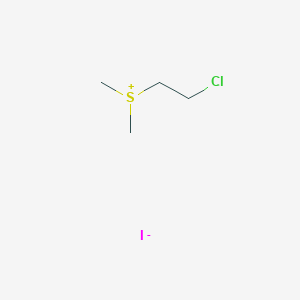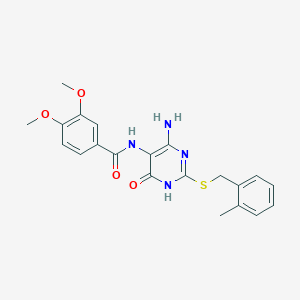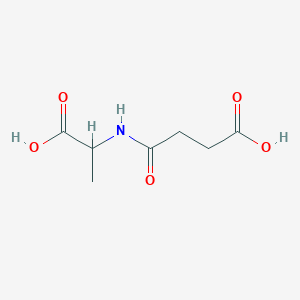
(5-(3,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(3,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C21H17Cl2N3O3S and its molecular weight is 462.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ravula et al. (2016) describes the synthesis of derivatives similar to the compound , focusing on their anti-inflammatory and antibacterial activities. This suggests potential biomedical applications for the compound, particularly in addressing inflammation and bacterial infections (Ravula et al., 2016).
Applications in Solar Energy Conversion
Research by Se Hun Kim et al. (2011) explored the use of phenothiazine derivatives with furan as a conjugated linker in dye-sensitized solar cells. The compound achieved a significant improvement in solar energy-to-electricity conversion efficiency, indicating its potential in solar energy technologies (Se Hun Kim et al., 2011).
Synthetic Chemistry
The work by Xiao-Lan Duan et al. (1997) details a new synthesis method for isothiazoles, using furans as a starting point. This indicates the compound's relevance in synthetic chemistry, particularly in the creation of new chemical structures (Xiao-Lan Duan et al., 1997).
Molecular Docking and Drug Design
A study by Kumar et al. (2017) involving the synthesis of novel derivatives with a structure similar to the compound demonstrated the use of molecular docking in drug design. The compound's structure allows for potential applications in developing new pharmacological agents (J. Kumar et al., 2017).
Corrosion Inhibition
Research by Singaravelu et al. (2022) investigated the use of furan-2-yl derivatives as corrosion inhibitors for mild steel. This suggests potential industrial applications of the compound in protecting metals against corrosion (P. Singaravelu et al., 2022).
Functionalized Conducting Polymers
A study by Schweiger et al. (2000) on the synthesis of dithienylpyrrole and dithienylfuran derivatives highlights the potential use of such compounds in developing functionalized conducting polymers for various applications, including electronics (L. Schweiger et al., 2000).
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S/c22-15-6-5-14(13-16(15)23)19-7-8-20(29-19)21(30)25-11-9-24(10-12-25)17-3-1-2-4-18(17)26(27)28/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPIXWJLJVDZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2657182.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2657184.png)


![furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2657188.png)



![1-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2657192.png)
![4-[(4-Bromophenyl)thio]aniline hydrochloride](/img/structure/B2657193.png)

![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2657201.png)
![3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2657204.png)
